[1,7]Naphthyridine 1-oxide
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Overview
Description
1,7-Naphthyridine 1-oxide is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with nitrogen atoms at different positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-naphthyridine 1-oxide typically involves the oxidation of 1,7-naphthyridine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete oxidation.
Another method involves the use of peracids, such as m-chloroperbenzoic acid, which can selectively oxidize the nitrogen atom in the naphthyridine ring to form the 1-oxide derivative. This reaction is typically performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 1,7-naphthyridine 1-oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The choice of oxidizing agent and catalyst can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
1,7-Naphthyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the 1-oxide back to the parent 1,7-naphthyridine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.
Coupling Reactions: Cross-coupling reactions with organometallic reagents can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Coupling: Palladium or nickel catalysts, organoboron or organozinc reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
1,7-Naphthyridine 1-oxide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of p38 mitogen-activated protein kinase, which is involved in inflammatory responses. This makes it a candidate for developing anti-inflammatory drugs.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes.
Biological Research: Its ability to interact with various biological targets makes it a valuable tool in studying cellular processes and signaling pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1,7-naphthyridine 1-oxide, particularly in its role as a kinase inhibitor, involves binding to the active site of the enzyme and blocking its activity. This inhibition can prevent the phosphorylation of downstream targets, thereby modulating cellular responses to external stimuli. The molecular targets and pathways involved include the p38 mitogen-activated protein kinase pathway, which plays a crucial role in inflammation and stress responses.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another isomer with nitrogen atoms at positions 1 and 5. It has different reactivity and applications compared to 1,7-naphthyridine.
1,8-Naphthyridine: Contains nitrogen atoms at positions 1 and 8. It is known for its use in medicinal chemistry and materials science.
Quinoline: A related compound with a single nitrogen atom in the ring. It has a wide range of applications, including as an antimalarial agent.
Uniqueness of 1,7-Naphthyridine 1-oxide
1,7-Naphthyridine 1-oxide is unique due to its specific arrangement of nitrogen atoms and the presence of the 1-oxide group. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications that other naphthyridine isomers or related compounds may not be suitable for.
Properties
IUPAC Name |
1-oxido-1,7-naphthyridin-1-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-10-5-1-2-7-3-4-9-6-8(7)10/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKHWUPUKZLKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)[N+](=C1)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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